molecular formula C24H22N4O3S B2463466 2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 690252-93-8

2-(4-(4-acetylphenyl)piperazine-1-carbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No. B2463466
CAS RN: 690252-93-8
M. Wt: 446.53
InChI Key: CGZSORRLMSFKIZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in advanced chemistry or pharmaceutical research . More specific details about its use or purpose were not found in the available sources.


Chemical Reactions Analysis

The available sources do not provide detailed information on the chemical reactions involving this compound .

Mechanism of Action

While there are references to similar compounds being used as inhibitors in biochemical research , the exact mechanism of action for this specific compound is not detailed in the available sources.

properties

IUPAC Name

5-[4-(4-acetylphenyl)piperazine-1-carbonyl]-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15-4-3-9-28-21(15)25-22-19(23(28)30)14-20(32-22)24(31)27-12-10-26(11-13-27)18-7-5-17(6-8-18)16(2)29/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZSORRLMSFKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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